2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-5-3-4-6-17(13)20-19(22)12-15-11-18(24-21-15)14-7-9-16(23-2)10-8-14/h3-11H,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPNUNLLDGMYPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylphenyl)acetamide is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds characterized by the presence of an oxazole ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N2O2. The compound features an oxazole ring, which contributes to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in regulating biochemical pathways involved in cell growth and apoptosis.
- Signal Transduction Modulation : It may influence signal transduction pathways that are essential for cellular communication and function.
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance:
Anticancer Potential
Research has suggested that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- In Vitro Efficacy Against Breast Cancer : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of 15.4 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.
- Antimicrobial Activity Assessment : Another study evaluated the antimicrobial efficacy of the compound against several bacterial strains, finding it particularly effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylphenyl)acetamide has significant antibacterial and antifungal properties. It has shown effectiveness against various strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines.
- Anticancer Activity : Some studies have indicated that this compound can induce apoptosis in cancer cells. The presence of the oxazole ring is hypothesized to play a crucial role in its anticancer activity by interfering with cellular signaling pathways involved in cell proliferation.
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria. The results indicated a promising potential as an antimicrobial agent suitable for further exploration in clinical settings.
Case Study 2: Anti-inflammatory Activity
In vitro assays showed that the compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. These findings highlight its potential utility in treating inflammatory diseases.
Case Study 3: Anticancer Properties
Research involving human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis rates. Further mechanistic studies are required to elucidate the specific pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core Variations
1,3,4-Thiadiazole Derivatives ()
Compounds such as N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide exhibit potent anticonvulsant activity (100% effectiveness in MES tests). Key features:
- Core : 1,3,4-Thiadiazole instead of 1,2-oxazole.
- Substituents : Benzothiazole and methoxyphenyl groups enhance hydrophobic interactions, critical for blood-brain barrier penetration.
- Activity : Superior to phenytoin in neurotoxicity studies .
1,2,4-Triazole-Piperidine Hybrids ()
2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide (7a) highlights:
- Core : 1,2,4-Triazole with piperidine enhances solubility and target affinity.
- Synthesis : Microwave-assisted methods improve yield (40–47%) and reduce reaction time.
- Potential: Designed for hybrid activity, though specific targets are unspecified .
Substituent Modifications
Methoxyphenyl vs. Fluorophenyl ()
- : 2-[(3R,4S)-3-[[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl]piperidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide incorporates fluorophenyl for metabolic stability. Fluorine’s electron-withdrawing effects may enhance binding to CNS targets compared to methoxyphenyl .
- : N-{3-[cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide uses fluorophenyl and a cyclohexyl group, likely improving lipophilicity and pharmacokinetics .
Methylphenyl vs. Dichlorophenyl ()
- : A thiazolidinone derivative with 2,6-dichlorophenyl substituents showed antitumor activity (cell growth inhibition = 22.4%). Dichlorophenyl’s electron-deficient nature may enhance DNA intercalation or enzyme inhibition .
- : 2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide highlights dichlorophenyl’s role in antimicrobial or anticancer contexts .
Comparative Data Table
Key Research Findings and Trends
Heterocyclic Core Influence: 1,2-Oxazole derivatives (e.g., main compound) are less reported for anticonvulsant activity compared to 1,3,4-thiadiazoles but may excel in other therapeutic areas due to metabolic stability . Triazole and thiazolidinone cores () are associated with antitumor activity, suggesting structural versatility .
Halogenated Aromatics: Fluorophenyl or chlorophenyl groups improve metabolic stability and electronic properties for enzyme inhibition .
Synthetic Advancements :
- Microwave-assisted synthesis () reduces reaction time and improves yields (40–47%), critical for scalable production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
